4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.
Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazinyl group under mild conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
2-(Pyridin-2-yl)-4,6-dihydrazinylpyrimidine: Contains an additional hydrazinyl group, which can lead to different reactivity and applications.
4-(Trifluoromethyl)-2-(pyridin-2-yl)pyrimidine: Lacks the hydrazinyl group, which may reduce its versatility in chemical reactions.
Uniqueness
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazinyl and trifluoromethyl groups. The hydrazinyl group allows for various chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGPFKGJSBXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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